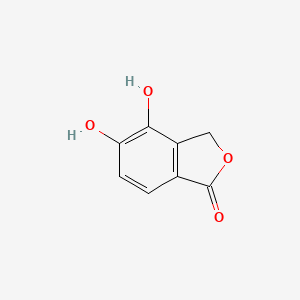

4,5-Dihydroxy-2-benzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

61407-22-5 |

|---|---|

Molecular Formula |

C8H6O4 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

4,5-dihydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H6O4/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2,9-10H,3H2 |

InChI Key |

FPWCSPCJMAFVTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2O)O)C(=O)O1 |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Considerations of 4,5 Dihydroxy 2 Benzofuran 1 3h One

IUPAC Naming and Standardized Chemical Representation of 4,5-Dihydroxy-2-benzofuran-1(3H)-one

The systematic name for the compound, This compound , is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core of the molecule is a benzofuranone system, which consists of a benzene (B151609) ring fused to a furanone ring. Specifically, it is a 2-benzofuran-1(3H)-one, also known as a phthalide (B148349), where the furanone ring has a carbonyl group at position 1 and the fusion with the benzene ring involves positions 3a and 7a.

The numbering of the bicyclic system follows established conventions for fused heterocyclic systems. The prefix "4,5-Dihydroxy-" indicates the presence of two hydroxyl (-OH) groups as substituents on the benzene ring at positions 4 and 5. The "(3H)-" notation specifies that position 3 of the furanone ring is saturated and bears a hydrogen atom, which is crucial for defining the lactone structure.

| Identifier Type | Representation |

| CAS Number | 61407-22-5 |

| Molecular Formula | C₈H₆O₄ |

| SMILES | C1=CC(=C(C2=C1C(=O)OC2)O)O |

| InChI | InChI=1S/C8H6O4/c9-5-3-1-2-4(6(5)10)8-7(11)12-8/h1-3,9-10H |

These standardized notations provide a machine-readable and universally understood format to describe the molecule's atomic connectivity and stereochemistry.

Analysis of Positional Isomers within Dihydroxybenzofuranone Systems

The arrangement of the hydroxyl groups and the structure of the furanone ring can vary, leading to a number of positional isomers with distinct chemical properties.

Comparison with 4,6-Dihydroxybenzofuran-3(2H)-one (Coumaranone)

A notable positional isomer is 4,6-Dihydroxybenzofuran-3(2H)-one . The primary distinction lies in the core heterocyclic structure. While this compound is a derivative of isobenzofuranone (phthalide), 4,6-dihydroxybenzofuran-3(2H)-one belongs to the coumaranone (benzofuran-3(2H)-one) family.

| Feature | This compound | 4,6-Dihydroxybenzofuran-3(2H)-one |

| Core Structure | 2-Benzofuran-1(3H)-one (Phthalide) | Benzofuran-3(2H)-one (Coumaranone) |

| Carbonyl Position | Position 1 | Position 3 |

| Hydroxyl Positions | 4 and 5 | 4 and 6 |

| Oxygen Heteroatom Position | Position 2 | Position 1 |

These structural differences in the placement of the carbonyl group, the oxygen heteroatom, and the hydroxyl substituents lead to different electronic distributions and reactivity patterns.

Structural Distinctions of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives

Another class of related isomers includes the 3,3-disubstituted-3H-benzofuran-2-one derivatives . These compounds, also known as 3,3-disubstituted phthalides, share the same 2-benzofuran-1(3H)-one core as the primary subject of this article. The key difference is the presence of two substituents at the 3-position of the furanone ring, replacing the two hydrogen atoms.

This disubstitution at the C3 position introduces a quaternary carbon center, which can be a chiral center if the two substituents are different. The nature of these substituents significantly influences the molecule's steric and electronic properties, as well as its potential biological activity. The synthesis of these derivatives often involves specialized methods to construct the sterically hindered quaternary center.

Tautomeric Equilibria in Dihydroxybenzofuranone Systems

The presence of hydroxyl groups on the aromatic ring and the carbonyl group in the lactone ring allows for the possibility of tautomerism, most notably keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of the substituents.

For this compound, several tautomeric forms can be envisioned. The dihydroxy-substituted benzene ring can exist in equilibrium with its corresponding keto forms (quinonoid structures). This type of tautomerism is well-documented for phenols, where the equilibrium generally favors the aromatic phenol (B47542) form due to the stability conferred by aromaticity. However, the presence of the fused lactone ring can influence this equilibrium.

Furthermore, the lactone itself can participate in a ring-chain tautomerism, particularly in the presence of nucleophiles or under certain pH conditions, where the lactone ring could potentially open to form a carboxylic acid and an aldehyde or ketone.

A related phenomenon is the δ-keto-acid/hydroxy-lactone isomerization observed in some natural products. This involves an equilibrium between an open-chain form containing a keto and a carboxylic acid group, and a cyclic lactone form. In the case of dihydroxybenzofuranones, intramolecular hydrogen bonding between the hydroxyl groups and the lactone carbonyl can play a significant role in stabilizing certain tautomeric forms.

Conformational Analysis and Stereochemical Features of Substituted Benzofuran-1(3H)-ones

The five-membered furanone ring in 2-benzofuran-1(3H)-one is not perfectly planar. It can adopt different conformations to minimize ring strain. The two most common conformations for five-membered rings are the "envelope" and "twist" (or "half-chair") conformations. In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

For substituted benzofuran-1(3H)-ones, the preferred conformation will be influenced by the steric and electronic nature of the substituents. In the case of this compound, the substituents are on the fused benzene ring, which is planar. The conformation of the furanone ring will be influenced by the desire to minimize steric interactions and optimize electronic interactions.

An in-depth exploration of the advanced methodologies for synthesizing this compound reveals a landscape rich with sophisticated chemical strategies. These approaches focus on the precise construction of the core benzofuranone structure and the specific placement of hydroxyl groups, which are crucial for the compound's chemical properties and potential applications. The synthesis is not trivial, requiring careful selection of precursors and reaction pathways to ensure high yields and regioselectivity.

Chemical Reactivity and Derivatization Studies of 4,5 Dihydroxy 2 Benzofuran 1 3h One

Reactivity Profiles of the Dihydroxyl Groups and Lactone Moiety

The two phenolic hydroxyl groups at the C4 and C5 positions are key centers of reactivity in 4,5-Dihydroxy-2-benzofuran-1(3H)-one. Their nucleophilicity allows for reactions such as etherification and esterification. The relative acidity of these hydroxyl groups can influence their reactivity, with the C4-hydroxyl group potentially exhibiting different reactivity compared to the C5-hydroxyl due to electronic effects from the adjacent lactone ring. In catechols with an electron-withdrawing group para to one of the hydroxyls, selective protection of that hydroxyl group has been demonstrated, suggesting a potential for regioselective reactions in this compound as well. nih.gov

The lactone moiety contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. This can lead to ring-opening of the furanone ring under various conditions. The stability of the benzolactone ring is significant, and direct reactions with nucleophiles like ammonia (B1221849) may not readily lead to ring-opening without the use of activating agents. nih.gov The reactivity of the lactone can be influenced by the electronic nature of the substituents on the benzene (B151609) ring.

The presence of multiple hydroxyl groups can also impact reactions involving Lewis acids. These hydroxyl groups can form stable complexes with Lewis acids, which may hinder catalytic processes that rely on the coordination of the Lewis acid to other parts of the molecule. nih.gov

Synthetic Transformations Leading to Functionalized Dihydroxybenzofuranone Derivatives

The synthesis of functionalized dihydroxybenzofuranone derivatives often starts from appropriately substituted polyphenols. A common strategy involves a domino reaction that includes a Friedel-Crafts alkylation followed by an intramolecular lactonization. nih.gov For instance, the reaction of a polyphenol with an electrophilic counterpart like diethylketomalonate or 3,3,3-trifluoromethyl pyruvate, often catalyzed by a Lewis acid such as titanium tetrachloride, can yield substituted benzofuran-2-one derivatives. organic-chemistry.org

The hydroxyl groups of this compound can be readily derivatized to form ethers and esters. Standard etherification conditions, such as reaction with alkyl halides in the presence of a base, can be employed to introduce various alkyl or substituted alkyl groups. Similarly, esterification can be achieved by reacting with acyl chlorides or anhydrides. The selective functionalization of one hydroxyl group over the other presents a synthetic challenge that may require the use of protecting group strategies or carefully controlled reaction conditions.

| Reagent | Reaction Type | Product Type | Reference |

| Alkyl Halide/Base | Etherification | Alkoxybenzofuranone | researchgate.net |

| Acyl Chloride/Base | Esterification | Acyloxybenzofuranone | mdpi.com |

| Diethylketomalonate/TiCl4 | Friedel-Crafts Alkylation/Lactonization | Substituted Benzofuranone | organic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring and Furanone Ring

Electrophilic Aromatic Substitution:

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the existing substitution pattern, electrophilic attack is expected to occur at the C6 and C7 positions of the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation due to the activating nature of the hydroxyl groups. nih.gov

Nucleophilic Substitution:

Nucleophilic substitution reactions can occur at the lactone carbonyl carbon, as previously discussed, leading to ring-opening. Additionally, the furanone ring itself can undergo nucleophilic attack under certain conditions. While less common for the benzofuranone system, nucleophilic aromatic substitution on the benzene ring could be possible if a suitable leaving group, such as a halogen, is present. The presence of the electron-donating hydroxyl groups would generally disfavor nucleophilic aromatic substitution unless strong electron-withdrawing groups are also present on the ring.

| Reaction Type | Reagent | Expected Position of Substitution |

| Nitration | HNO3/H2SO4 | C6 or C7 |

| Halogenation | X2/Lewis Acid | C6 or C7 |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | C6 or C7 |

Ring-Opening and Ring-Closing Reaction Pathways of the Benzofuranone System

The furanone ring of this compound can be opened by various nucleophiles. Basic hydrolysis, for instance, would lead to the formation of a carboxylate and a phenoxide, resulting in a substituted 2-hydroxyphenylacetic acid derivative. Similarly, aminolysis, reacting the lactone with amines, can lead to the formation of the corresponding amide. nih.gov The use of aluminum amide reagents has been shown to be effective for the aminolysis of the relatively stable benzolactone ring. nih.gov

Ring-closing reactions are fundamental to the synthesis of the benzofuranone core itself. Intramolecular cyclization of precursors such as substituted phenols with appropriate side chains is a common strategy. For example, the cyclodehydration of α-aryloxy ketones can yield benzofuran (B130515) derivatives. organic-chemistry.org Palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers also provides a route to 2-substituted benzofurans. organic-chemistry.org

| Reaction | Condition | Product |

| Ring-Opening (Hydrolysis) | Aqueous Base | 2-(carboxymethyl)-3,4-dihydroxy-phenol derivative |

| Ring-Opening (Aminolysis) | Amine/Aluminum Amide | 2-(2-amino-2-oxoethyl)-3,4-dihydroxy-phenol derivative |

| Ring-Closing (Cyclodehydration) | Acid/Heat | Benzofuranone from precursor |

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in the derivatization of this compound is particularly relevant when introducing a chiral center, for example, at the C3 position of the furanone ring. The synthesis of chiral 2-substituted benzofurans can be achieved from N-protected α-amino acids without significant racemization using microwave-assisted methods. organic-chemistry.org This suggests that derivatization at the C3 position could potentially be controlled to yield specific stereoisomers.

The reversibility of ring-opening and cyclization of the furanone ring can lead to racemization at a chiral center at C3. mdpi.com Therefore, maintaining stereochemical integrity during reactions requires careful selection of reagents and conditions. The use of chiral auxiliaries or catalysts could be a viable strategy to induce stereoselectivity in reactions involving the furanone ring or its side chains. While specific studies on the stereochemical control for this compound are limited, principles from asymmetric synthesis on related heterocyclic systems can be applied.

Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation of Dihydroxybenzofuranones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4,5-Dihydroxy-2-benzofuran-1(3H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include two distinct aromatic protons, a methylene (B1212753) group, and two hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would provide critical information on the substitution pattern of the benzene (B151609) ring and the connectivity within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected signals would include those for the carbonyl carbon of the lactone, the carbons of the aromatic ring (some bearing hydroxyl groups), and the methylene carbon.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive correlations.

COSY: Would confirm the coupling between adjacent aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations (over two to three bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, for instance, by showing correlations from the methylene protons to the carbonyl carbon and aromatic carbons.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| H-3 | Predicted singlet | C-3 |

| H-6 | Predicted doublet | C-6 |

| H-7 | Predicted doublet | C-7 |

| 4-OH | Predicted broad singlet | C-4 |

| 5-OH | Predicted broad singlet | C-5 |

| C-1 (C=O) | ||

| C-3a | ||

| C-7a |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₆O₄), HRMS would provide an exact mass measurement with a high degree of accuracy, allowing for the unambiguous confirmation of its molecular formula.

Analysis of the fragmentation pattern in the mass spectrum would offer further structural insights. Key fragmentation pathways could involve the loss of CO, CO₂, or water from the molecular ion, providing evidence for the presence of the lactone and hydroxyl functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3500-3200 | Broad band due to hydrogen bonding |

| C=O (lactone carbonyl) | ~1760-1740 | Strong, sharp absorption |

| C=C (aromatic) | ~1600 and ~1475 | Medium to strong absorptions |

| C-O (ether and alcohol) | ~1250-1000 | Strong absorptions |

These characteristic peaks would provide strong evidence for the presence of the hydroxyl and lactone carbonyl groups, which are defining features of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzofuranone core of this compound contains a conjugated system involving the benzene ring and the lactone carbonyl group. The UV-Vis spectrum would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The position of these maxima can be influenced by the hydroxyl substituents on the aromatic ring and the solvent used for analysis.

Computational Chemistry and Theoretical Investigations of 4,5 Dihydroxy 2 Benzofuran 1 3h One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular properties of 4,5-Dihydroxy-2-benzofuran-1(3H)-one can be extensively studied using quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the geometric and electronic properties of benzofuran (B130515) derivatives. researchgate.net For instance, calculations performed on similar benzofuran structures using the B3LYP hybrid functional with a 6-311G(d,p) basis set have provided significant insights into their molecular architecture. rsc.org

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For benzofuran derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the hydroxyl groups, while the LUMO is often distributed over the carbonyl group and the fused furanone ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Theoretical Value (Representative for Hydroxy-Benzofuranones) | Significance |

| HOMO Energy | ~ -6.0 to -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -2.0 to -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.0 to 4.0 D | Reflects the overall polarity of the molecule. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. DFT calculations can be employed to map the molecular electrostatic potential (MEP), which visually represents the electron density distribution and helps identify regions prone to electrophilic and nucleophilic attack. researchgate.net For this molecule, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.

The reactivity of phenolic compounds like this compound, particularly their antioxidant behavior, can be computationally investigated by calculating thermodynamic descriptors. researchgate.net The primary mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET), can be evaluated. rsc.orgresearchgate.net The bond dissociation enthalpy (BDE) of the O-H bonds is a key parameter for the HAT mechanism, with a lower BDE indicating a higher propensity for hydrogen atom donation. rsc.org For this compound, the BDEs of the two phenolic hydroxyl groups would be of particular interest to determine their relative contribution to its potential antioxidant activity.

Furthermore, computational models can predict the outcomes of various chemical reactions. For example, theoretical studies on the reactions of benzofuranones can help in understanding their synthesis and derivatization. rsc.org By calculating the activation energies and reaction enthalpies for different potential pathways, the most favorable reaction conditions and products can be predicted. nih.gov This is crucial for designing efficient synthetic routes to novel derivatives of this compound.

| Reactivity Descriptor | Computational Method | Predicted Insight for this compound |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electron-rich (carbonyl, hydroxyl oxygens) and electron-poor (hydroxyl hydrogens) sites. |

| Bond Dissociation Enthalpy (BDE) | DFT | Prediction of the ease of hydrogen atom donation from the hydroxyl groups, indicating potential antioxidant activity. |

| Ionization Potential (IP) | DFT | Relates to the feasibility of the SET-PT mechanism in antioxidant activity. |

| Proton Affinity (PA) | DFT | Pertains to the initial step of the SPLET mechanism in antioxidant activity. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

By simulating the molecule in a solvent box (e.g., water), the intermolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups of this compound and the solvent molecules, can be analyzed. youtube.com The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. youtube.com This provides detailed information about the solvation shell and the nature of solute-solvent interactions.

MD simulations are also invaluable for studying the binding of this compound to biological macromolecules, such as proteins. nih.gov By placing the molecule in the active site of a target protein and running a simulation, the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and the binding free energy can be estimated. nih.gov This information is crucial for understanding the molecular basis of the biological effects of the compound. The root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time is often used to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological effects. mdpi.com For benzofuranone derivatives, 2D and 3D-QSAR studies can be conducted to identify the key structural features that govern their biological activities. nih.govnih.gov

In a QSAR study, various molecular descriptors are calculated for a set of structurally related compounds with known biological data. These descriptors can be constitutional, topological, geometrical, or electronic in nature. mdpi.com For a series of dihydroxy-benzofuranone analogs, these descriptors would quantify properties such as molecular weight, logP (lipophilicity), molar refractivity, and various quantum chemical parameters.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.com The resulting QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. For instance, a QSAR model for a series of benzofuranone derivatives might reveal that the presence of hydrogen bond donors (like the hydroxyl groups) and a certain degree of hydrophobicity are important for a particular biological effect. nih.gov

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules like this compound, which can aid in their structural characterization. DFT methods can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org The calculated vibrational modes can help in the assignment of the observed spectral bands to specific functional groups and types of vibrations within the molecule. rsc.org

Similarly, the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent DFT (TD-DFT) calculations. semanticscholar.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and intensities (oscillator strengths). semanticscholar.org For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic system.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.orgnih.gov The theoretically predicted chemical shifts, when compared with experimental NMR data, can confirm the proposed structure and provide detailed insights into the electronic environment of each atom in the molecule. semanticscholar.org

| Spectroscopic Property | Computational Method | Predicted Information for this compound |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Characteristic stretching and bending frequencies for O-H, C=O, C-O, and aromatic C=C bonds. |

| Electronic Transitions (UV-Vis) | TD-DFT | Wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions. |

| NMR Chemical Shifts (¹H, ¹³C) | DFT (GIAO) | Predicted chemical shifts for all hydrogen and carbon atoms, aiding in spectral assignment. |

Mechanistic Research into Biological Activities of 4,5 Dihydroxy 2 Benzofuran 1 3h One and Its Analogs

Mechanisms of Antioxidant Activity in Dihydroxybenzofuranone Scaffolds

The antioxidant properties of phenolic compounds, including the dihydroxybenzofuranone scaffold, are fundamental to their biological activities. These properties arise from their ability to scavenge free radicals, which are highly reactive species implicated in oxidative stress and cellular damage. The antioxidant mechanisms are primarily governed by the structure of the molecule, particularly the presence and position of hydroxyl groups on the aromatic ring.

The scavenging of free radicals by phenolic antioxidants like those with a dihydroxybenzofuranone structure can proceed through several key pathways. The efficiency and dominant mechanism are influenced by factors such as the reaction medium's polarity and pH. scholarena.comnih.gov The principal mechanisms include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scholarena.comresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable antioxidant radical (ArO•). frontiersin.org The HAT mechanism is generally favored in non-polar environments. scholarena.com The ease of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a greater propensity for hydrogen donation. For dihydroxybenzofuranone scaffolds, the presence of two hydroxyl groups on the benzene (B151609) ring provides sites for this activity.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). mdpi.com The radical cation then deprotonates to yield a more stable antioxidant radical (ArO•). scholarena.com This pathway involves the ionization potential (IP) and proton dissociation enthalpy (PDE) of the antioxidant. scholarena.com Antioxidants scavenge free radicals by donating a single electron. scholarena.com

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is particularly relevant in polar solvents. It involves the initial deprotonation of the antioxidant to form an anion (ArO-), which then donates an electron to the free radical. scholarena.com This pathway is favored in polar media and is dependent on the proton affinity (PA) and electron transfer enthalpy (ETE) of the antioxidant. scholarena.com

Theoretical studies using density functional theory (DFT) on related benzofuran (B130515) derivatives have shown that the HAT mechanism is often thermodynamically preferred in the gas phase and non-polar solutions, while the SPLET mechanism is favored in polar environments. scholarena.com The catechol-like structure provided by the 4,5-dihydroxy substitution is known to be crucial for potent radical scavenging, as it can stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization. nih.gov

Antimicrobial Action of Benzofuranone Derivatives

Benzofuran and its derivatives represent a class of heterocyclic compounds that are widely distributed in nature and have been synthesized for various pharmacological applications. nih.govrsc.org They are recognized as a "privileged scaffold" in drug discovery due to their diverse biological activities, including significant antimicrobial effects against a broad spectrum of pathogens. rsc.orgtaylorandfrancis.com

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation, based on population density. frontiersin.orgnih.gov Disrupting this signaling pathway is a promising anti-virulence strategy that can mitigate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance. frontiersin.org

Benzofuran-based compounds have emerged as effective quorum sensing inhibitors (QSIs). nih.gov For example, a series of benzofuran-based thiosemicarbazides were evaluated as QSIs against Pseudomonas aeruginosa. These compounds significantly reduced the production of violacein (B1683560) in the reporter strain Chromobacterium violaceum, with inhibition ranging from 26.04% to 67.36%. nih.gov In P. aeruginosa, these derivatives demonstrated a promising inhibitory effect on biofilm formation, bacterial motility, and the production of key virulence factors like pyocyanin (B1662382) and rhamnolipids. nih.gov Specific compounds inhibited biofilm formation by up to 79.93% and also reduced hemolysin and protease production. nih.gov The proposed mechanism involves the inhibitor molecule binding to QS signal receptors, competing with the native autoinducers (AIs) like acyl-homoserine lactones (AHLs). frontiersin.orgnih.gov Molecular docking studies suggest that these benzofuran derivatives can fit into the binding pockets of QS receptors, such as PqsR, and interact with essential amino acids, thereby blocking the signaling cascade. nih.gov

Anti-tumor and Anti-proliferative Mechanisms of Benzofuran Derivatives

The benzofuran scaffold is a core structure in numerous synthetic and natural compounds exhibiting a wide range of biological activities, including potent anti-tumor and anti-proliferative effects. nih.govtandfonline.com Benzofuran derivatives exert their anticancer activity through diverse and multifaceted mechanisms, targeting various hallmarks of cancer. taylorandfrancis.comtandfonline.com

These mechanisms include the inhibition of crucial enzymes like protein kinases (e.g., VEGFR-2, mTOR, CDK2), farnesyltransferase, and carbonic anhydrases. taylorandfrancis.comnih.govresearchgate.net They can also interfere with estrogen receptor signaling and induce apoptosis in cancer cells. nih.govresearchgate.net For instance, certain benzofuran-based chalcone (B49325) derivatives have been identified as effective VEGFR-2 inhibitors, which can suppress tumor angiogenesis. nih.gov Other derivatives have shown potent inhibitory activity against specific cancer cell lines, such as breast, colon, and lung cancer, with IC50 values in the low micromolar or even nanomolar range. nih.govnih.gov The anti-proliferative action is often associated with the ability of these compounds to induce cell cycle arrest, typically at the G2/M phase, which precedes apoptosis. researchgate.netnih.gov

One of the most significant anti-proliferative mechanisms exhibited by benzofuran analogs, particularly dihydrobenzofuran lignans (B1203133), is the inhibition of tubulin polymerization. nih.govacs.orgnih.gov Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, shape, and intracellular transport. nih.gov Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. nih.gov

Dihydrobenzofuran lignans represent a distinct class of antimitotic agents that inhibit cell division by interfering with microtubule formation. nih.govacs.org Research has shown that these compounds can inhibit tubulin polymerization in vitro. For example, the dimerization product of caffeic acid methyl ester, a dihydrobenzofuran lignan (B3055560), inhibited tubulin polymerization by 50% at a concentration of 13 ± 1 μM. nih.govacs.org This compound demonstrated potent cytotoxic activity against a panel of 60 human tumor cell lines, with an average GI50 (molar drug concentration required for 50% growth inhibition) value of 0.3 μM and values below 10 nM against some breast cancer cell lines. nih.gov

The mechanism of action involves the interaction of these lignans at the colchicine (B1669291) binding site on tubulin, leading to the inhibition of mitosis. acs.orgresearchgate.net The specific stereochemistry of the molecule is crucial for its activity; for instance, the 2R,3R-enantiomer of one active lignan was found to be twice as active as the racemic mixture, while the 2S,3S-enantiomer had minimal activity. nih.govacs.org Modifications to the molecular structure, such as methylation of hydroxyl groups or oxidation of the dihydrobenzofuran ring to a benzofuran system, typically result in a decrease or complete loss of cytotoxic activity, highlighting the importance of the specific scaffold and its substituents. nih.govresearchgate.net

| Compound | Description | Average GI50 (μM) | Activity Notes |

|---|---|---|---|

| Lignan 2b | Dimerization product of caffeic acid methyl ester | 0.3 | GI50 <10 nM against three breast cancer cell lines. nih.gov |

| (2R,3R)-enantiomer of 2b | Specific stereoisomer of Lignan 2b | N/A | Twice as active as the racemic mixture in inhibiting tubulin polymerization. acs.org |

| (2S,3S)-enantiomer of 2b | Specific stereoisomer of Lignan 2b | N/A | Minimal activity as an inhibitor of tubulin polymerization. acs.org |

| Methylated Analog | Methylation of hydroxyl groups on Lignan 2b | N/A | Resulted in a decrease or loss of cytotoxic activity. nih.gov |

| Oxidized Analog | Oxidation of dihydrobenzofuran ring to a benzofuran system | N/A | Resulted in a decrease or loss of cytotoxic activity. nih.gov |

Allelopathic Potential and Herbicide Activity Mechanisms

Allelopathy is a biological phenomenon where an organism produces biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other organisms. nih.gov In plants, this can be a mechanism for defense against herbivores, pathogens, and competing plants. nih.govnih.gov The chemical structure of 4,5-dihydroxy-2-benzofuran-1(3H)-one, with its phenolic and lactone moieties, suggests a potential for allelopathic activity, as many known allelochemicals are phenolic compounds, flavonoids, and their derivatives. nih.govresearchgate.net

The mechanisms of action for allelochemicals are varied and can affect multiple physiological and biochemical processes in target plants. nih.gov While the specific mode of action for this compound is not detailed, the activity of related compounds provides insight into potential pathways.

Inhibition of Germination and Growth: Many allelochemicals, such as the quassinoid ailanthone (B197834) and the phenolic compound juglone, inhibit the germination and growth of both monocot and dicot plants. nih.gov They can interfere with cell division, cell elongation, and nutrient uptake. nih.gov

Disruption of Photosynthesis and Respiration: Phenolic allelochemicals can disrupt electron transport chains in both photosynthesis and mitochondrial respiration, leading to reduced energy production and increased oxidative stress in the target plant.

Interference with Enzyme Activity: Allelochemicals can inhibit or alter the activity of key enzymes involved in various metabolic pathways. For example, some herbicides based on allelochemical structures are putative inhibitors of plant tyrosine aminotransferase. researchgate.net

Alteration of Membrane Permeability: These compounds can affect the integrity and permeability of cell membranes, leading to leakage of cellular contents and disruption of ion homeostasis.

Benzoxazinoids, another class of allelochemicals found in cereals like wheat and rye, are stored as stable glucosides. nih.gov Upon release into the soil, they are transformed into their biologically active aglycones, which are phytotoxic to competing weeds. nih.gov Given that this compound is a plant metabolite, it could function similarly, being released into the rhizosphere to inhibit the growth of neighboring plants, thus providing a competitive advantage.

Structure-Activity Relationship (SAR) Studies for Biological Effects of Dihydroxybenzofuranones

The biological activity of benzofuran derivatives, including this compound, is intricately linked to their chemical structure. nih.gov SAR studies elucidate the structural requirements necessary for potent and selective biological action, focusing on elements like substituent positions and stereochemistry. nih.govnih.gov

Influence of Hydroxyl Group Positions and Substituents on Activity

The position of hydroxyl (–OH) groups on the benzofuranone scaffold is a critical determinant of biological activity, particularly for antioxidant effects. The number and location of these groups influence the molecule's ability to donate a hydrogen atom or chelate metal ions, which are key mechanisms for antioxidant action.

Research on related flavonoid structures, such as flavanones, has provided insights that can be extrapolated to dihydroxybenzofuranones. For instance, studies have shown that the antioxidant properties of flavonoids are strongly dependent on the position of hydroxyl groups. researchgate.net While hydroxyl groups on certain parts of the molecule significantly enhance radical scavenging, their presence at other positions may have a negligible effect. researchgate.net For example, analysis of 6-hydroxyflavone (B191506) and 7-hydroxyflavone (B191518) showed that a hydroxyl group at the C6 or C7 position did not markedly improve the ability to scavenge free radicals. researchgate.net This is attributed to the low susceptibility of these sites to oxidation. researchgate.net

The electronic properties of the molecule are also affected by the position of the hydroxyl substituent. The –OH group acts as an electron-donating group by resonance, and its location can lead to different distributions of electron density across the molecule, which in turn affects its reactivity and interaction with biological targets. nih.gov

Table 1: Influence of Substituent Position on the Biological Activity of Benzofuran Derivatives This table summarizes findings from various benzofuran derivatives to illustrate the principle of positional influence.

| Compound Class | Substituent/Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halogenated Benzofurans | Bromine at C-3 methyl group | Remarkable cytotoxic activity against leukemia cells (K562 and HL60). nih.gov | nih.gov |

| Hydroxyflavones | Hydroxyl at C-6 or C-7 | Did not significantly affect free radical scavenging ability. researchgate.net | researchgate.net |

Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like many dihydroxybenzofuranone analogs. nih.govnih.gov Since biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov This can lead to one enantiomer being responsible for the therapeutic effects while the other may be inactive or contribute to undesirable effects. nih.gov

Research on benzofuranone derivatives isolated from natural sources has highlighted the importance of stereochemistry. In a study on derivatives from the fungus Eurotium rubrum, enantiomers of a 2-benzofuran-1(3H)-one derivative were isolated and evaluated for their antioxidant activity. nih.gov The study found that different analogs, including specific stereoisomers, exhibited potent DPPH radical scavenging activities, indicating that the specific 3D structure influences efficacy. nih.gov

Table 2: Example of Stereochemical Influence on Antioxidant Activity of Benzofuranone Analogs Data from a study on benzofuranone derivatives from Eurotium rubrum MA-150. nih.gov

| Compound | Type | DPPH Radical Scavenging (IC₅₀ µg/mL) |

|---|---|---|

| (±)-Eurotiumide A | Racemic Mixture | 1.23 |

| Europhenol A | Analog | 2.26 |

This data illustrates that different, yet structurally related, benzofuranone compounds possess varying degrees of antioxidant potency, which can be influenced by their unique stereochemical configurations. nih.gov

Analytical Methodologies for the Detection and Quantification of 4,5 Dihydroxy 2 Benzofuran 1 3h One

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and purity assessment of 4,5-Dihydroxy-2-benzofuran-1(3H)-one from reaction mixtures or natural product extracts. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this polar, non-volatile compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating polar aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. The presence of two hydroxyl groups on the aromatic ring increases the polarity of the molecule, leading to shorter retention times in RP-HPLC compared to its non-hydroxylated counterpart.

Method parameters such as the mobile phase composition (e.g., a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol), pH of the aqueous phase (often acidified with formic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups), column temperature, and flow rate can be optimized to achieve efficient separation from impurities or other components in a mixture. sielc.comsielc.com Detection is typically performed using a photodiode array (PDA) or a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the benzofuranone chromophore.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, which can lead to peak tailing and decomposition in the injector and column. Therefore, derivatization is typically required to increase its volatility and thermal stability. This is discussed in more detail in section 8.4.

Electrochemical Methods for Detection and Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. nih.gov The presence of the dihydroxy-substituted aromatic ring makes the compound electrochemically active and susceptible to oxidation.

Cyclic voltammetry can provide information on the oxidation potential of the compound, the reversibility of the redox processes, and the potential formation of reactive intermediates. nih.gov The oxidation of the hydroxyl groups on the benzene (B151609) ring is the primary electrochemical process observed. The voltammogram would typically show one or more anodic peaks corresponding to the oxidation of the hydroxyl groups. The position and shape of these peaks are influenced by factors such as the pH of the supporting electrolyte and the scan rate. mdpi.com

Table 2: Representative Experimental Conditions for Cyclic Voltammetry of this compound

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate buffer (pH 7.0) |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

| Potential Range | -0.2 V to +1.0 V vs. Ag/AgCl |

The data obtained from cyclic voltammetry can be used to understand the antioxidant capacity of the molecule, as the ease of oxidation is related to its ability to scavenge free radicals. nih.gov

Coupling of Separation and Detection Technologies (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of this compound, even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the premier technique for the analysis of this compound. It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, typically in the negative ion mode, which would deprotonate the phenolic hydroxyl groups to form the [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This provides a highly specific fragmentation pattern that can be used to identify the compound with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned previously, GC-MS analysis of this compound necessitates prior derivatization to convert the non-volatile analyte into a more volatile and thermally stable derivative. Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for its identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. nist.gov

Development of Derivatization Methods for Enhanced Detectability

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more amenable to a particular analytical technique, such as GC, or to enhance its detectability.

For the GC analysis of this compound, silylation is a common and effective derivatization technique. omicsonline.org Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com This derivatization increases the volatility and thermal stability of the molecule, allowing for its successful analysis by GC-MS. researchgate.net

Table 3: Illustrative Silylation Derivatization Protocol for GC-MS Analysis

| Step | Procedure |

| 1. Sample Preparation | A dried sample of this compound (e.g., 100 µg) is placed in a reaction vial. |

| 2. Reagent Addition | A mixture of a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine) is added. |

| 3. Reaction | The vial is sealed and heated at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes). |

| 4. Analysis | After cooling, an aliquot of the reaction mixture is directly injected into the GC-MS system. |

For HPLC analysis, derivatization can be employed to introduce a fluorescent tag to the molecule, thereby significantly enhancing the sensitivity of detection, particularly when using a fluorescence detector. Reagents that react with phenolic hydroxyl groups can be utilized for this purpose.

Emerging Applications and Future Research Trajectories for 4,5 Dihydroxy 2 Benzofuran 1 3h One

Design and Synthesis of Advanced Dihydroxybenzofuranone Scaffolds for Targeted Research

The inherent structure of 4,5-dihydroxy-2-benzofuran-1(3H)-one offers a versatile platform for the design and synthesis of more complex and functionally diverse molecules. The aromatic ring and the lactone moiety are amenable to various chemical modifications, allowing for the generation of extensive compound libraries for targeted research.

Recent synthetic strategies have focused on creating derivatives with enhanced biological activity and specificity. For instance, microwave-assisted synthesis has been employed to produce benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone (B1245722) derivatives, demonstrating the feasibility of appending complex heterocyclic systems to the benzofuran (B130515) core. researchgate.net This approach offers advantages such as shorter reaction times and high yields, facilitating the rapid generation of novel compounds. researchgate.net

Furthermore, the development of catalyst-free and transition-metal-catalyzed reactions has expanded the toolbox for modifying the benzofuran scaffold. nih.gov Palladium- and copper-based catalysts, for example, have been instrumental in constructing benzofuran derivatives through cross-coupling reactions. nih.gov These advanced synthetic methodologies enable the precise introduction of various functional groups, which can modulate the physicochemical properties and biological activities of the parent compound.

Future research in this area will likely focus on the development of stereoselective synthetic methods to control the chirality of substituted benzofuranones, as enantiomers often exhibit distinct pharmacological profiles. Moreover, the application of computational modeling and combinatorial chemistry will be crucial in designing next-generation dihydroxybenzofuranone scaffolds with optimized properties for specific research applications.

Table 1: Synthetic Strategies for Benzofuran Derivatives

| Synthetic Approach | Key Features | Potential Applications |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | High-throughput screening libraries |

| Palladium/Copper Catalysis | Versatile C-C and C-heteroatom bond formation | Synthesis of complex natural product analogs |

| Catalyst-Free Synthesis | Environmentally friendly, avoids metal contamination | Green chemistry applications |

Exploration of Novel Biological Targets for Therapeutic Development (excluding clinical trials)

The benzofuran nucleus is a well-established pharmacophore, and its derivatives have been shown to interact with a wide range of biological targets, exhibiting antitumor, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific dihydroxy substitution pattern of this compound suggests potential for unique biological activities that warrant further investigation.

One promising area of exploration is the development of selective inhibitors for specific enzymes. For example, derivatives of the related benzofuran-4,5-dione scaffold have been identified as the first selective inhibitors of human peptide deformylase (HsPDF), a potential target for anticancer agents. frontiersin.org This finding suggests that dihydroxybenzofuranone derivatives could also be investigated for their inhibitory activity against HsPDF and other metalloproteases.

Furthermore, some benzofuran derivatives have shown affinity for serotonin (B10506) transporters and receptors, indicating their potential as psychoactive agents. rsc.org The hydroxyl groups on the this compound core could play a crucial role in binding to the active sites of these and other neurological targets.

Future research should involve comprehensive screening of this compound and its synthesized analogs against a broad panel of biological targets, including kinases, proteases, and nuclear receptors. Techniques such as high-throughput screening, molecular docking, and proteomics can be employed to identify novel protein interactions and elucidate the mechanisms of action of these compounds.

Table 2: Potential Biological Targets for Dihydroxybenzofuranone Derivatives

| Target Class | Specific Example | Potential Therapeutic Area |

| Metalloproteases | Human Peptide Deformylase (HsPDF) | Oncology |

| Kinases | Various | Oncology, Inflammation |

| G-protein coupled receptors | Serotonin Receptors | Neurology |

| Transporters | Serotonin Transporter (SERT) | Neurology |

Applications in Material Science and Functional Chemical Systems

While the biological applications of benzofurans are extensively studied, their potential in material science remains a relatively unexplored frontier. The phenolic hydroxyl groups and the lactone functionality of this compound present opportunities for its use as a monomer or a functional additive in the development of novel polymers and materials.

The dihydroxy functionality makes this compound a potential building block for polyesters, polyethers, and polycarbonates. The inherent antioxidant properties of the phenolic moieties could be imparted to these polymers, leading to the development of materials with enhanced stability against oxidative degradation. Such antioxidant polymers could find applications in food packaging, coatings, and biomedical devices.

The benzofuran ring itself can contribute to the thermal stability and rigidity of polymer chains. Furthermore, the lactone ring could be opened to create additional functional groups for cross-linking or further modification of the polymer structure. The development of functional polymers from renewable bio-based building blocks is a key area of green chemistry, and dihydroxybenzofuranones derived from natural sources could serve as sustainable monomers. rsc.org

Future research in this domain should focus on the polymerization of this compound and its derivatives, and the characterization of the resulting materials' thermal, mechanical, and antioxidant properties. The incorporation of this scaffold into functional chemical systems, such as sensors or stimuli-responsive materials, also represents an exciting avenue for investigation.

Role in Environmental Chemistry and Natural Product Synthesis Research

In the realm of environmental chemistry, the antioxidant properties of this compound could be harnessed for applications such as the stabilization of biodegradable polymers or as a component in environmentally friendly antioxidant formulations. The development of green and sustainable catalytic pathways for the synthesis and modification of furan (B31954) derivatives is an active area of research, and this compound could play a role in such eco-friendly chemical processes. youtube.comrsc.org

The benzofuranone core is a key structural element in many complex natural products. nih.govrsc.org As such, this compound can serve as a valuable building block or synthon in the total synthesis of these intricate molecules. digitellinc.com The ability to construct the benzofuran ring system efficiently is crucial for the synthesis of natural products with potential medicinal applications. researchgate.netrsc.org

Future research could explore the use of this compound as a starting material for the synthesis of known and novel natural products. Furthermore, investigating its potential role in bioremediation processes, for example, as a chelating agent for heavy metals or as a substrate for microbial degradation pathways, could uncover new environmental applications. The development of catalytic systems for the selective transformation of this compound into other valuable chemicals aligns with the principles of green chemistry and sustainable resource utilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.